molecular formula C17H13NO3 B14611549 3-(4-Cyanophenyl)-2-oxopropyl benzoate CAS No. 59824-25-8

3-(4-Cyanophenyl)-2-oxopropyl benzoate

Cat. No.: B14611549
CAS No.: 59824-25-8
M. Wt: 279.29 g/mol
InChI Key: CMMUQHOBNQDDIA-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-2-oxopropyl benzoate is a benzoate ester derivative characterized by a 2-oxopropyl backbone substituted with a 4-cyanophenyl group. This compound belongs to a broader class of β-carbonyl esters, which are widely studied for their biological activities and synthetic versatility.

Properties

CAS No.

59824-25-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

[3-(4-cyanophenyl)-2-oxopropyl] benzoate

InChI

InChI=1S/C17H13NO3/c18-11-14-8-6-13(7-9-14)10-16(19)12-21-17(20)15-4-2-1-3-5-15/h1-9H,10,12H2

InChI Key

CMMUQHOBNQDDIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-oxopropyl benzoate typically involves the reaction of 4-cyanophenylacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Cyanophenyl)-2-oxopropyl benzoate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-2-oxopropyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Cyanophenyl)-2-oxopropyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-2-oxopropyl benzoate involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Varied Aromatic Substituents

(a) 3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropyl Benzoate
  • Structure: Replaces the 4-cyanophenyl group with a 4-hydroxy-3-methoxyphenyl moiety.
  • Properties: Exhibits a molecular weight of 300.31 g/mol (C₁₇H₁₆O₅) and is structurally similar but lacks the electron-withdrawing cyano group. This substitution likely alters solubility and reactivity, as hydroxyl and methoxy groups enhance hydrogen bonding and polarity .
(b) Adamantyl-Substituted 2-Oxopropyl Benzoates
  • Structure: Features an adamantyl group instead of the 4-cyanophenyl group.
  • Bioactivity : Compounds such as 2q and 2r demonstrate strong antioxidant activity (hydrogen peroxide radical scavenging) and anti-inflammatory effects (albumin denaturation inhibition). The rigid adamantyl group enhances lipophilicity and stabilizes synclinal conformations, improving membrane permeability .
(c) 3-(3-Oxopropyl) Benzoate Derivatives
  • Synthetic Utility : Ethyl 3-(3-oxopropyl) benzoate (1m’) and related compounds serve as precursors in borane-catalyzed reductions. The 3-oxopropyl chain facilitates chemoselective transformations, contrasting with the 2-oxopropyl backbone’s reactivity in multicomponent reactions .

Functional Analogs: Selenide vs. Benzoate Esters

(a) O-Substituted 2-((2-Oxopropyl)Selenyl)-Benzoates
  • Structure : Replaces the ester oxygen with selenium, creating β-carbonyl selenides.
  • Synthesis : Synthesized via reaction of acetylated selenide intermediates with alcohols, yielding enantiomeric forms (e.g., [α]²⁰D = ±50). These compounds exhibit lower yields (16–54%) compared to oxygen-based analogs, likely due to selenium’s steric and electronic effects .
  • Applications: Potential as glutathione peroxidase (GPx) mimics, leveraging selenium’s redox-active properties .
(b) 2-Oxopropyl 4-Bromobenzoate
  • Reactivity: Used in multicomponent reactions with N-isocyaniminotriphenylphosphorane and propynoic acids to form 1,3,4-oxadiazoles. The bromo substituent enhances electrophilicity, enabling regioselective cyclization at ambient temperature .

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